Product packaging for 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline(Cat. No.:)

2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline

Cat. No.: B13015688
M. Wt: 238.07 g/mol
InChI Key: QCONZHBWULZQLQ-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems in Drug Discovery

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are cornerstones of medicinal chemistry. bicbiotech.com Their structural diversity and capacity for a wide array of chemical interactions make them ideal scaffolds for designing new therapeutic agents. google.combicbiotech.com When these individual rings are fused together, they create polycyclic systems with more complex, three-dimensional shapes that can bind to biological targets with high specificity and affinity.

These fused heterocyclic systems are prevalent in a vast number of pharmaceuticals, demonstrating a broad range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. google.commdpi.com Their versatility allows medicinal chemists to fine-tune their properties to optimize efficacy and selectivity, making them a recurring and valuable motif in the drug discovery process. google.com

Historical Context and Evolution of Quinazoline (B50416) and Pyrroloquinazoline Scaffolds

The quinazoline scaffold, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a long and storied history in pharmacology. jclmm.com First synthesized in the late 19th century, its derivatives were later found to possess significant biological activity. mdpi.com This led to the development of numerous drugs, establishing quinazoline as a "privileged scaffold" in medicinal chemistry. nih.gov Several quinazoline-containing drugs have been approved by the FDA, including the antihypertensive agent Prazosin and the cancer therapies Iressa (Gefitinib) and Tarceva (Erlotinib). nih.gov

Building on the success of the quinazoline core, researchers began exploring the therapeutic potential of more complex structures by fusing additional heterocyclic rings. The fusion of a pyrrole (B145914) ring to the quinazoline nucleus gives rise to the pyrroloquinazoline family of compounds. Different isomers of this tricyclic system, such as pyrrolo[1,2-a]quinazolines and pyrrolo[3,2-f]quinazolines, have been investigated for a range of medicinal applications, including as antimalarial, anti-inflammatory, and antihypertensive agents. mdpi.comnih.govresearchgate.net This exploration has demonstrated the chemical versatility of the pyrroloquinazoline framework and its potential to yield potent and selective drug candidates. researchgate.net

The Distinctive Features and Research Interest in the Pyrrolo[2,3-h]quinazoline Nucleus

Within the broader family of pyrroloquinazolines, the specific 7H-pyrrolo[2,3-h]quinazoline isomer has emerged as a nucleus of significant research interest, particularly in the field of oncology. google.com Compounds built upon this scaffold have been identified as potent inhibitors of the enzymes mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase). google.com These two enzymes are critical components of a signaling pathway that frequently becomes dysregulated in cancer, leading to uncontrolled cell proliferation and tumor growth.

The ability of 7H-pyrrolo[2,3-h]quinazoline derivatives to inhibit both mTOR and PI3K makes them particularly valuable. google.compatsnap.com This dual inhibition can lead to a more effective blockade of the cancer-promoting signaling pathway, potentially overcoming resistance mechanisms and improving therapeutic outcomes. As a result, these compounds have shown excellent potential for treating a wide variety of cancers, including skin, breast, lung, colon, and prostate cancers, as well as leukemia and brain tumors. google.com

It is in the synthesis of these promising anticancer agents that the specific compound 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline plays a pivotal role. This molecule is not itself the final therapeutic agent but rather a key chemical building block or intermediate. bicbiotech.comgoogle.com Its structure is strategically designed for further chemical modification. The two chlorine atoms at the 2- and 4-positions of the quinazoline ring system are reactive sites, allowing for the subsequent introduction of different chemical groups through reactions like Suzuki couplings. google.com This synthetic strategy, outlined in patent literature, involves converting a 1H-pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione into the highly reactive 2,4-dichloro intermediate, which then serves as the platform for constructing the final, biologically active kinase inhibitors. google.com

Table 1: Properties of this compound

Property Value Source
CAS Number 1186401-17-1 bicbiotech.combldpharm.com
Molecular Formula C₁₀H₅Cl₂N₃ bldpharm.com
Molecular Weight 238.07 g/mol bldpharm.com
Role Synthetic Intermediate / Building Block bicbiotech.comgoogle.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1H-pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione
Prazosin
Gefitinib (B1684475) (Iressa)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl2N3 B13015688 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

2,4-dichloro-3H-pyrrolo[2,3-h]quinazoline

InChI

InChI=1S/C10H5Cl2N3/c11-9-6-1-2-7-5(3-4-13-7)8(6)14-10(12)15-9/h1-4H,(H,14,15)

InChI Key

QCONZHBWULZQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC2=C3C1=C(NC(=N3)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichloro 7h Pyrrolo 2,3 H Quinazoline and Its Analogues

Established Synthetic Pathways for Pyrrolo[2,3-h]quinazoline Scaffolds

The assembly of the fused pyrroloquinazoline ring system is the foundational stage of the synthesis. This involves creating the tricyclic structure from appropriate precursors through derivatization and cyclization.

The synthesis of the specific 7H-pyrrolo[2,3-h]quinazoline core often commences with substituted indole (B1671886) precursors. A documented pathway begins with a nitro-indole compound. google.com The synthesis proceeds through the reduction of the nitro group to an amine, followed by cyclization and hydrolysis to yield the key intermediate, 1H-pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione. google.com This dione (B5365651) is the direct precursor for the subsequent halogenation step.

For the broader class of quinazolines, anthranilic acid and its derivatives are common starting materials. google.commdpi.com These are often converted into quinazoline-2,4(1H,3H)-diones through reactions with urea (B33335) or cyanates. google.commdpi.comresearchgate.net For instance, reacting 2-amino-4-fluorobenzoic acid with sodium cyanate (B1221674) (NaOCN) followed by treatment with sodium hydroxide (B78521) (NaOH) yields 7-fluoroquinazoline-2,4(1H,3H)-dione. nih.gov Similarly, the reaction of anthranilic acid with potassium cyanate can produce 2,4-quinazoline diones. google.com While these start from a benzene (B151609) ring rather than an indole, they establish the fundamental chemistry for forming the quinazoline-2,4-dione moiety that is present in the pyrroloquinazoline intermediate.

Other pyrroloquinazoline isomers are synthesized from different precursors. For example, 2-(3-butenyl)quinazolin-4(3Н)-ones, prepared by the cyclocondensation of 2-(pent-4-enamido)benzamides, serve as precursors for pyrrolo[1,2-a]quinazolines and pyrrolo[2,1-b]quinazolines. researchgate.netbeilstein-journals.org

Table 1: Selected Precursors for Pyrroloquinazoline and Quinazoline-dione Scaffolds

Target ScaffoldStarting MaterialKey IntermediateReference
7H-Pyrrolo[2,3-h]quinazolineNitro-indole derivative1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione google.com
7-Fluoroquinazoline-2,4-dione2-Amino-4-fluorobenzoic acid7-Fluoroquinazoline-2,4(1H,3H)-dione nih.gov
Quinazoline-2,4-dioneAnthranilic acid2,4-Quinazoline dione google.com
Pyrrolo[1,2-a]quinazolines2-(Pent-4-enamido)benzamides2-(3-Butenyl)quinazolin-4(3Н)-ones beilstein-journals.org

Cyclization is a critical step in forming the fused heterocyclic systems of pyrroloquinazolines. Various strategies are employed depending on the specific isomer and desired substitution pattern. Electrophilic cyclization is a common method. For example, the cyclization of 2-(3-butenyl)quinazoline-4(3H)-ones can be initiated by strong acids like trifluoromethanesulfonic acid or by halogens such as iodine, N-iodosuccinimide (NIS), or N-bromosuccinimide (NBS). uacademic.info These reactions lead to the formation of either linear or angularly fused pyrroloquinazolinone systems. researchgate.netuacademic.info

Oxidative cyclization offers another route. The use of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can initiate a 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones to form functionalized pyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org For the synthesis of the 1H-pyrrolo[3,2,1-ij]quinazolin-1-one skeleton, a transition metal-assisted endo-dig Csp–N cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones is employed. nih.gov Mechanochemical methods, using ball mills, have also been developed for double cyclocondensation cascades to produce pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives, offering a greener alternative to conventional heating. nih.gov

Synthesis of Halogenated Pyrroloquinazoline Intermediates

The introduction of halogen atoms, particularly chlorine at the 2- and 4-positions of the quinazoline (B50416) ring, is a pivotal transformation that creates a highly reactive intermediate for further functionalization.

The conversion of the quinazoline-2,4-dione functionality to a 2,4-dichloroquinazoline (B46505) is most commonly achieved through chlorination with a dehydrating chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. google.comchemicalbook.com The reaction is typically performed by heating the dione intermediate in refluxing POCl₃. nih.govchemicalbook.com Often, a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is added to facilitate the reaction. nih.govgoogle.com

For example, the synthesis of 2,4-dichloro-7-fluoroquinazoline (B1321832) involves refluxing 7-fluoroquinazoline-2,4(1H,3H)-dione with POCl₃ and N,N-diethylaniline overnight. nih.gov A similar process is used for unsubstituted 2,4-dichloroquinazoline, where 2,4(1H,3H)-quinazolinedione is heated to reflux in POCl₃. chemicalbook.com Other chlorinating agents, such as triphosgene, have also been utilized to convert substituted 3-(oximino)indolin-2-one or o-aminobenzonitrile derivatives into 2,4-dichloroquinazoline derivatives. google.com

Table 2: Conditions for Dichlorination of Quinazoline-2,4-diones

SubstrateReagentsConditionsProductReference
1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dionePOCl₃Not specified2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline google.com
7-Fluoroquinazoline-2,4(1H,3H)-dionePOCl₃, N,N-diethylanilineReflux, overnight2,4-Dichloro-7-fluoroquinazoline nih.gov
2,4(1H,3H)-QuinazolinedionePOCl₃Reflux, 2.5 hours2,4-Dichloroquinazoline chemicalbook.com
Substituted 1-phenyl-3-methoxycarbonylureaPOCl₃, N,N-dimethylanilineRefluxSubstituted 2,4-dichloroquinazoline google.com
3-(Oximino)indolin-2-oneTriphosgene, Triphenylphosphine oxide120 °C, 2 hours2,4-Dichloroquinazoline google.com

The resulting 2,4-dichloroquinazoline scaffold is a versatile intermediate. The two chlorine atoms exhibit different reactivities, allowing for selective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position, enabling regioselective synthesis of a wide range of derivatives. mdpi.comnih.gov

Incorporating additional halogen substituents onto the pyrrolo[2,3-h]quinazoline core can be achieved either by starting with a pre-halogenated precursor or by direct halogenation of the heterocyclic system. As seen in the synthesis of 2,4-dichloro-7-fluoroquinazoline, starting with 2-amino-4-fluorobenzoic acid introduces a fluorine atom onto the benzenoid ring of the quinazoline system from the outset. nih.gov

Direct halogenation of the formed heterocyclic core is another strategy. For instance, electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are used to introduce halogen atoms onto the pyrrole (B145914) ring of certain pyrroloquinazoline isomers during cyclization reactions. uacademic.info Mechanochemical methods have also been shown to be effective for the deuteration of halogenated heteroaromatic systems, including quinazolines and 1H-pyrrolo[2,3-b]pyridines, highlighting advanced methods for isotopic labeling which can be conceptually extended to halogenation. acs.org

Green Chemistry Approaches in Pyrroloquinazoline Synthesis

In line with modern synthetic chemistry principles, green approaches to the synthesis of quinazolines and related heterocycles are being actively developed to minimize environmental impact. magnusconferences.com These methods focus on using less toxic solvents, renewable materials, and energy-efficient techniques like microwave irradiation. magnusconferences.comtandfonline.comnuk.edu.tw

For quinazolinone synthesis, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used as an alternative to volatile organic solvents. tandfonline.comtandfonline.com Microwave-assisted synthesis has also proven effective, often reducing reaction times and improving yields for the formation of quinazolinone derivatives. tandfonline.comnuk.edu.twtandfonline.com Furthermore, metal-free synthetic methods are gaining traction. A metal-free oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen and a salicylic (B10762653) acid organocatalyst has been developed for the synthesis of 2-substituted quinazolines. nih.gov While these green methods have been primarily demonstrated for simpler quinazoline systems, their principles are directly applicable to the synthesis of more complex scaffolds like this compound, particularly in the formation of the precursor dione intermediate. tandfonline.comnih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgbaranlab.orgnih.gov These reactions are advantageous for their high atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds. acs.orgnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been employed in the synthesis of various heterocyclic systems. baranlab.orgresearchgate.netyoutube.comnih.gov

While a direct MCR protocol for this compound is not extensively documented, the synthesis of related quinazolinone and pyrroloquinazoline scaffolds has been achieved through these methods. For instance, a Ugi/cyclization sequence has been developed to create novel pyrroloquinazoline scaffolds. acs.org Another approach involves a two-step process starting with a Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation to yield polycyclic quinazolinones. acs.org

The general applicability of MCRs in heterocyclic synthesis suggests their potential for constructing the this compound framework. A hypothetical MCR approach could involve the reaction of a suitably substituted aminopyrrole, an aldehyde, a carboxylic acid, and an isocyanide in a Ugi-type reaction, followed by cyclization and subsequent chlorination to yield the target compound.

Table 1: Examples of Multicomponent Reactions for Quinazolinone Synthesis

Starting Material 1Starting Material 2Starting Material 3Starting Material 4ProductYield (%)Reference
2-AminobenzamideIsatin--Quinazolinone derivative-
2-AminobenzamideAldehyde--Quinazolinone derivative- nih.gov
o-AminobenzamideAlcohol--Quinazolinone derivativeGood nih.gov
2-Amino-5-bromo-3-iodobenzamideArylacetyleneBenzaldehyde derivative-8-Arylalkynyl-2,3-dihydroquinazolin-4(1H)-one- nih.gov
3-Bromopropionic acidPhenylglyoxalCyclohexyl isocyanideGlycine methyl ester hydrochloridePyrrolidin-2-one intermediate- acs.org

Catalysis (e.g., Photocatalysis, Metal-catalyzed) in Pyrroloquinazoline Synthesis

Catalysis offers powerful tools for the synthesis of complex heterocyclic molecules, often enabling reactions under milder conditions with high selectivity and efficiency. Both photocatalysis and metal-catalysis have been successfully applied to the synthesis of quinazoline and pyrroloquinazoline derivatives.

Photocatalysis:

Visible-light photocatalysis has emerged as a green and sustainable method for organic synthesis. mdpi.com This technique utilizes light energy to initiate chemical transformations, often employing a photosensitizer. The synthesis of quinazoline derivatives has been achieved through visible-light-driven photocatalysis using curcumin-sensitized titanium dioxide (TiO₂) nanoparticles. mdpi.comnih.gov In a one-pot, three-component reaction, aldehydes, urea/thiourea, and dimedone were converted to quinazoline compounds with yields up to 97% under optimized conditions. mdpi.comnih.gov The catalyst demonstrated excellent reusability over multiple cycles. nih.gov Another study employed Rose Bengal as a recyclable organic dye photocatalyst for the synthesis of quinazolinones from 2-aminobenzamides and isatins at room temperature.

Table 2: Photocatalytic Synthesis of Quinazoline Derivatives

ReactantsCatalystLight SourceSolventReaction TimeYield (%)Reference
Aldehydes, Urea/Thiourea, DimedoneCurcumin-sensitized TiO₂Visible Light (100 mW/cm²)Ethanol40 min97 mdpi.comnih.gov
2-Aminobenzamide, IsatinsRose BengalVisible Light---
Alkyl/Benzyl-bromide, Thio-quinazolinone intermediateGreenly synthesized TiO₂UV IrradiationAcetone6-8 h79-91 tandfonline.com

Metal-catalyzed Synthesis:

Transition metal catalysis, particularly with palladium, has been instrumental in the construction of pyrrolo[2,3-h]quinazolines and related systems. nih.govnih.govresearchgate.net Palladium-catalyzed cross-coupling reactions and subsequent cyclization are key strategies. nih.gov For example, 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones have been synthesized from 4-hydroxyquinolin-2(1H)-ones via a palladium-catalyzed sequential cross-coupling and cyclization process. nih.gov

A notable synthesis of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones involves a PdCl₂-mediated endo-dig cyclization of 2-aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-ones. nih.gov This strategy highlights the utility of palladium catalysts in forming the fused pyrrole ring. Furthermore, copper-catalyzed intramolecular cyclization and cross-coupling reactions have been reported for the synthesis of pyrrolo[1,2-c]quinazolines. researchgate.net

The synthesis of the specific this compound could potentially be achieved through a multi-step sequence involving the initial construction of a 7H-pyrrolo[2,3-h]quinazoline-2,4(1H,3H)-dione intermediate, followed by chlorination using a reagent such as phosphoryl chloride (POCl₃), a method analogous to the synthesis of 2,4-dichloro-7-fluoroquinazoline. nih.gov

Table 3: Metal-Catalyzed Synthesis of Pyrroloquinazoline Analogues

Starting MaterialCatalystReaction TypeProductYield (%)Reference
4-Hydroxyquinolin-2(1H)-onesPalladiumCross-coupling/Cyclization3H-pyrrolo[2,3-c]quinolin-4(5H)-one- nih.gov
2-Aryl-8-(arylethynyl)-6-bromo-2,3-dihydroquinazolin-4(1H)-onesPdCl₂endo-dig Cyclization2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one- nih.gov
Indolyl derivativesCu(I)Intramolecular CyclizationPyrrolo[1,2-c]quinazoline- researchgate.net
Aryl iodides, BenzylaminesCu(II)Cross-coupling/CyclizationPyrroloquinazoline- researchgate.net
4-Alkynyl-3-bromoquinolin-2(1H)-ones, AminesPalladiumDomino Reaction3H-pyrrolo[2,3-c]quinolin-4(5H)-one- acs.org

Microwave-Assisted Synthesis and Electrosynthesis Techniques

Microwave-Assisted Synthesis:

Microwave irradiation has become a widely adopted technology in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov The application of microwave heating has been successfully demonstrated in the synthesis of various quinazoline and pyrrole derivatives. nih.govpensoft.net

Microwave-assisted protocols have been developed for the synthesis of 4-aminoquinazoline derivatives from N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives and amines, achieving high yields in short reaction times. nih.gov Similarly, fluorinated 2-alkylthio-4-aminoquinazolines have been efficiently synthesized via microwave-assisted cyclization. nih.gov The Clauson-Kaas synthesis of N-substituted pyrroles, a key reaction in pyrrole chemistry, has also been significantly improved through the use of microwave irradiation, often in greener solvents like water. beilstein-journals.org

A three-component protocol for the synthesis of pyrrolo[1,2-c]quinazolines under microwave irradiation has been reported, proceeding through the in situ formation of a quinazolinium N-ylide followed by a 1,3-dipolar cycloaddition. researchgate.net

Table 4: Microwave-Assisted Synthesis of Quinazoline and Pyrrole Analogues

ReactantsSolventTemperature (°C)TimeProductYield (%)Reference
N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives, AminesCH₃CN/HOAc16010 min4-Aminoquinazoline derivativeHigh nih.gov
o-Fluorobenzonitriles, S-Alkyl isothiouronium saltsBasic alumina80-1205-30 min2-Alkylthio-4-aminoquinazoline- nih.gov
4-Methylquinazolines, α-Substituted β-nitrostyrenes---Pyrrolo[1,2-c]quinazolineModerate to Good researchgate.net
Furan-2,5-dione, 3-PhenylenediamineEthanol13010 minPyrrole derivative83 pensoft.net

Electrosynthesis:

Organic electrosynthesis represents a green and sustainable alternative to traditional synthetic methods, utilizing electrons as traceless reagents and often avoiding the need for harsh chemical oxidants or metal catalysts. nih.govnih.gov This technique has been successfully applied to the synthesis of quinazolines and quinazolinones.

An electrochemical method for the synthesis of quinazolines and quinazolinones has been developed via an anodic direct oxidation C(sp³)-H amination/C-N cleavage of tertiary amines in an aqueous medium, affording the desired products in high yields under mild conditions. nih.gov Another electrochemical protocol utilizes I₂ in combination with electrochemical synthesis to induce a C-H oxidation reaction in water for the synthesis of a broad range of quinazolinones. nih.govrsc.org This method proceeds at room temperature and provides good yields. nih.gov

The application of electrosynthesis to the direct formation of the pyrrolo[2,3-h]quinazoline ring system is an area for future exploration, but the successful synthesis of the core quinazolinone structure demonstrates the potential of this environmentally benign technology.

Table 5: Electrosynthesis of Quinazoline Derivatives

Starting MaterialsElectrolyte/CatalystSolventConditionsProductYieldReference
o-Carbonyl-substituted anilines, AminesNH₄PF₆DMSO/H₂O5 mA/cm², 80°CQuinazoline/QuinazolinoneHigh nih.gov
Alcohols, o-AminobenzamidesI₂WaterConstant current, RT, 6hQuinazolinoneGood nih.govrsc.org

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 H Quinazoline Derivatives

Impact of Substituents on the Pyrrolo[2,3-h]quinazoline Core

The pyrrolo[2,3-h]quinazoline skeleton offers multiple positions for substitution, each providing a unique opportunity to modulate the molecule's physicochemical properties and its interaction with biological targets. These positions are primarily on the pyrimidine (B1678525) ring, the pyrrole (B145914) moiety, and the fused benzene (B151609) ring.

The presence of chlorine atoms at the 2 and 4 positions of the quinazoline (B50416) ring system is a common feature in the design of kinase inhibitors and other therapeutic agents. These halogenated positions are highly reactive and susceptible to nucleophilic substitution. nih.gov This reactivity makes the 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline scaffold a pivotal intermediate for the synthesis of extensive compound libraries. By replacing the chlorine atoms with various amines, anilines, or other nucleophiles, chemists can systematically probe the steric and electronic requirements of a target's binding site.

SAR studies on related 4-anilino-quinazoline derivatives have shown that the aniline (B41778) moiety at the C-4 position is critical for activity against receptor tyrosine kinases like HER2 and EGFR. nih.govnih.gov Furthermore, the introduction of small, lipophilic substituents on aryl rings attached at these positions has been shown to increase antiproliferative activity. nih.gov In some contexts, halogen atoms can also participate in halogen bonding, a type of non-covalent interaction with protein backbone atoms that can significantly enhance binding affinity. nih.gov Therefore, the 2,4-dichloro pattern serves not only as a synthetic handle but also as a potential direct contributor to biological activity, depending on the specific protein target.

Furthermore, the fusion of the pyrrole ring to the quinazoline core creates a more rigid, planar system compared to a simple substituted quinazoline. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. The strategy of fusing heterocyclic rings, such as in the formation of various pyrrolo[3,2,1-ij]quinazolin-1-ones, is often employed to lock the molecule into a bioactive conformation. nih.gov

The fused benzene portion of the quinazoline core provides another avenue for structural optimization. The electronic properties of this ring influence the entire heterocyclic system. In studies of related quinazoline and pyrroloquinazoline derivatives targeting kinases, substitutions on this ring have been shown to be critical for potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrroloquinazolines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of unsynthesized compounds and for gaining insight into the molecular properties that drive potency.

A QSAR model is typically expressed as an equation: Activity = f(Molecular Descriptors) + error

The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression (MLR) combined with a genetic algorithm for variable selection, are then used to build a model that best correlates a subset of these descriptors with the observed biological activity. jocpr.com

For instance, a QSAR study on a series of anti-inflammatory pyrrolo[1,2-a] jocpr.comresearchgate.netresearchgate.nettriazino[2,3-c]quinazolines identified several key descriptors that influence activity. jocpr.com The resulting models were validated statistically to ensure their robustness and predictive power. jocpr.com A similar approach applied to pyrrolo[2,3-h]quinazoline derivatives would allow researchers to prioritize the synthesis of compounds with a higher probability of being active.

Below is an example of the statistical parameters used to validate a QSAR model, based on findings for a related quinazoline series. jocpr.com

Table 1: Example of Statistical Validation Parameters for a QSAR Model

Parameter Description Value
n Number of compounds in the training set 15
Coefficient of determination (Goodness of fit) 0.92
R²adj Adjusted R² 0.90
F Fisher's F-test value (Statistical significance) 41.5
Q²LOO Cross-validation coefficient (Internal predictability) 0.85
R²pred Predictive R² for the external test set 0.88

Pharmacophore Modeling and Ligand Design Principles Applied to Pyrroloquinazoline Scaffolds

Pharmacophore modeling is another powerful computational tool that focuses on the three-dimensional arrangement of essential chemical features a molecule must possess to interact with a specific biological target. These features include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. jocpr.com

A pharmacophore model can be generated in two primary ways:

Ligand-based: By aligning a set of known active molecules and identifying their common chemical features.

Structure-based: By analyzing the interaction points within the binding site of a target protein, often from an X-ray crystal structure.

Once developed and validated, the pharmacophore model serves as a 3D query to screen large databases of virtual compounds, identifying novel molecules that possess the required features and are therefore likely to be active. jocpr.com

For example, a pharmacophore model developed for anti-inflammatory pyrrolo[1,2-a] jocpr.comresearchgate.netresearchgate.nettriazino[2,3-c]quinazolines identified a carboxyl moiety (as a hydrogen bond participant) and an aromatic fluorophenyl group at a specific distance as key features for activity. jocpr.com This kind of model provides clear, actionable principles for ligand design. It guides chemists in modifying the pyrroloquinazoline scaffold by indicating where to place specific functional groups to optimize interactions with the target, leading to the rational design of more potent and selective inhibitors.

Molecular Mechanisms of Action and Target Engagement

Enzyme Inhibition Profiles of Pyrroloquinazoline Derivatives

Kinase Inhibition

Derivatives of the quinazoline (B50416) and pyrrolo[2,3-d]pyrimidine scaffolds have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways.

Tyrosine Kinases: EGFR, VEGFR-2, JAK2, FLT3

The quinazoline core is a well-established pharmacophore in the development of tyrosine kinase inhibitors. For instance, numerous quinazoline-based compounds have been approved by the FDA for cancer treatment, including inhibitors of the Epidermal Growth Factor Receptor (EGFR). rsc.orgbicbiotech.comekb.egnih.govnih.gov These inhibitors typically compete with ATP for binding to the catalytic domain of the kinase. researchgate.net

Research has shown that N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which are derivatives of a related pyrrolopyrimidine core, exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Specifically, disubstitution at the 2,4- and 3,4- positions of the anilino moiety has been associated with good VEGFR-2 inhibition, while maintaining moderate activity against EGFR. nih.gov The development of dual EGFR/VEGFR-2 inhibitors is a key strategy in cancer therapy, and the quinazolin-4(3H)-one scaffold has been a focus in this area. nih.gov

Furthermore, the Janus kinase (JAK) family is another important target. A series of novel 2,4-disubstituted quinazolines have been synthesized and evaluated for their cytotoxicity and JAK2 inhibitory potential. capes.gov.br Compounds with a larger hydrophobic aromatic nucleus and a hydrophilic linkage showed increased cytotoxic and JAK2 inhibitory activities. capes.gov.br

In the context of FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML), various heterocyclic compounds have been investigated. mdpi.com While direct inhibition by a 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline derivative is not reported, the broader class of quinazoline and related nitrogen-containing heterocyclic compounds are actively explored for FLT3 inhibition. mdpi.cominnoscience.ru

Glutamate-5-kinase

There is currently a lack of specific research data detailing the inhibition of Glutamate-5-kinase by this compound or its close derivatives within the reviewed literature.

Dihydrofolate Reductase (DHFR) Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is a known structural motif in antifolates that target dihydrofolate reductase (DHFR), an essential enzyme in nucleotide biosynthesis. For example, a new class of DHFR inhibitors based on a 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivative structure has been designed and synthesized. researchgate.net Additionally, several new 4(3H)-quinazolinone analogs have been synthesized and shown to be active DHFR inhibitors. nih.gov Some of these compounds combined potent DHFR inhibition with antitumor activity. nih.gov

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase (TS) is another critical enzyme in the de novo synthesis of pyrimidines and a target for cancer chemotherapy. Nonclassical quinazolines have been developed as potent inhibitors of TS. researchgate.net Certain derivatives were shown to have their primary mechanism of action as TS inhibition, as their growth-inhibitory effects on cells could be reversed by the addition of thymidine. researchgate.net

Poly-ADP Ribose Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition is a significant strategy in cancer treatment. Novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent inhibitors of PARP-1 and PARP-2. rsc.orgnih.gov These compounds have demonstrated IC50 values in the nanomolar range against these enzymes. rsc.orgnih.gov The quinazolinone scaffold is being explored as a bioisostere for other known PARP inhibitor cores. researchgate.net

Nucleic Acid Interaction and Stabilization

G-Quadruplex Stabilization Mechanisms

G-quadruplexes are non-canonical secondary structures of nucleic acids found in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-MYC. The stabilization of these structures by small molecules can lead to the downregulation of oncogene expression, presenting a novel therapeutic strategy. nih.gov

Novel amino-substituted pyridoquinazolinone derivatives have been designed as potential c-MYC G-quadruplex (G4) ligands. nih.gov NMR and docking experiments have shown that these compounds can interact with the G-quadruplex in the c-MYC promoter region. nih.gov The interaction typically involves the ligand positioning itself over the terminal G-tetrads of the quadruplex structure. nih.gov

Compound Data Tables

Table 1: Kinase Inhibition by Pyrroloquinazoline and Quinazoline Derivatives

Compound ClassTarget KinaseKey FindingsReference
N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesVEGFR-2, EGFRGood VEGFR-2 inhibition with moderate EGFR activity. nih.gov nih.gov
2,4-disubstituted quinazolinesJAK2Moderate percentage of inhibition, with structure-activity relationships suggesting the importance of a large hydrophobic nucleus. capes.gov.br capes.gov.br
QuinazolinonesEGFREstablished class of inhibitors, with many approved drugs. rsc.orgbicbiotech.comekb.egnih.govnih.gov rsc.orgbicbiotech.comekb.egnih.govnih.gov
Quinazoline-based compoundsVEGFR-2Dual targeting of EGFR and VEGFR-2 is a common strategy. nih.gov nih.gov
3H-pyrazolo[4,3-f]quinoline derivativesFLT3Potent inhibition of recombinant FLT3 kinase and its mutant forms. innoscience.ru innoscience.ru

Table 2: DHFR and TS Inhibition by Pyrroloquinazoline and Quinazoline Derivatives

Compound ClassTarget EnzymeKey FindingsReference
1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivativesDHFRA new class of designed DHFR inhibitors. researchgate.net researchgate.net
4(3H)-quinazolinone analogsDHFRActive inhibitors, with some showing potent antitumor activity. nih.gov nih.gov
Nonclassical quinazolinesTSPotent inhibitors with cellular activity reversible by thymidine. researchgate.net researchgate.net

Table 3: PARP Inhibition by Quinazoline Derivatives

Compound ClassTarget EnzymeKey FindingsReference
Quinazoline-2,4(1H,3H)-dione derivativesPARP-1/2Potent inhibitors with IC50 values in the nanomolar range. rsc.orgnih.gov rsc.orgnih.gov
Quinazolinone-based compoundsPARPExplored as bioisosteres of other PARP inhibitors. researchgate.net researchgate.net

Table 4: G-Quadruplex Stabilization by Quinazoline Derivatives

Compound ClassTargetKey FindingsReference
Amino-substituted pyridoquinazolinonesc-MYC G-quadruplexInteract with and stabilize the G-quadruplex structure in the promoter region. nih.gov nih.gov

DNA-Binding Interactions and Their Implications

The ability of small molecules to interact with DNA is a well-established mechanism for exerting cytotoxic effects against rapidly proliferating cancer cells. Compounds that bind to DNA can disrupt essential cellular processes such as replication and transcription, ultimately leading to cell death. The structural characteristics of pyrroloquinazoline derivatives, particularly their planar aromatic systems, suggest a potential for DNA interaction.

Molecules that bind to the minor groove of DNA are typically concave, feature several aromatic rings, and can form hydrogen bonds. nih.gov Pyrrole-imidazole polyamides, for instance, are known to recognize the DNA minor groove. nih.gov Research into N-alkylanilinoquinazoline derivatives has revealed that these compounds can engage with DNA. researchgate.net Spectroscopic and electrophoretic techniques have demonstrated that an N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus serves as an effective pharmacophore for DNA binding, primarily through an intercalative process. researchgate.net This mode of binding involves the insertion of the planar quinazoline ring system between the base pairs of the DNA double helix.

The implications of such DNA-binding activity are significant. By physically obstructing the DNA template, these compounds can inhibit the action of enzymes crucial for cell survival, such as DNA polymerases and topoisomerases. This disruption of DNA-related processes can trigger cell cycle arrest and apoptosis, forming the basis of their anticancer potential.

Table 1: DNA-Binding Properties of Quinazoline Analogues

Compound Class Mode of DNA Interaction Implication Reference
N-alkylanilinoquinazolines Intercalation Inhibition of DNA replication and transcription researchgate.net
Pyrrole-imidazole polyamides Minor Groove Binding Regulation of gene transcription nih.gov
Pyrrolobenzodiazepines Minor Groove Binding (covalent) DNA alkylation and disruption of DNA processing nih.gov

Modulation of Cellular Pathways by Pyrroloquinazoline Analogues

Beyond direct interaction with DNA, pyrroloquinazoline analogues exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in disease states, particularly in cancer.

Apoptosis Induction Pathways (e.g., Mitochondrial and Lysosomal Involvement)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. Pyrroloquinazoline analogues have been shown to induce apoptosis through multiple intrinsic pathways.

The mitochondrial pathway of apoptosis is a key target. Studies on related compounds like pyrroloquinoline quinone (PQQ) demonstrate that they can induce apoptosis in a concentration-dependent manner in cancer cells. jcancer.orgnih.gov This process is often initiated by the accumulation of intracellular reactive oxygen species (ROS), which leads to a cascade of mitochondrial events. nih.govnih.gov These events include the dissipation of the mitochondrial membrane potential (MMP), a decline in cellular ATP levels, and the altered expression of Bcl-2 family proteins. nih.govnih.gov Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are observed, which facilitates the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com This, in turn, activates caspase cascades, including caspase-3 and caspase-9, leading to the execution of apoptosis. nih.govmdpi.com

In addition to the mitochondrial pathway, the lysosomal pathway of apoptosis has emerged as another important mechanism. Lysosomes contain a host of hydrolytic enzymes, including cathepsins. nih.govresearchgate.net Under certain stimuli, lysosomal membrane permeabilization (LMP) can occur, leading to the release of these cathepsins into the cytosol. mdpi.comnih.gov Once in the cytosol, cathepsins can trigger apoptosis either directly, by activating caspases, or indirectly, by cleaving Bid, which then activates the mitochondrial pathway. mdpi.com The inhibition of lysosomal proteases has been shown to induce apoptosis in cancer cells, suggesting that targeting lysosomal function is a viable anticancer strategy. researchgate.net Some agents have been found to induce cathepsin D-dependent apoptosis, which is often linked to the mitochondrial pathway. nih.gov

Table 2: Key Events in Apoptosis Induction by Pyrroloquinazoline Analogues and Related Compounds

Apoptotic Pathway Key Cellular Event Consequence Reference
Mitochondrial Increased Reactive Oxygen Species (ROS) Oxidative stress, damage to macromolecules nih.govnih.gov
Dissipation of Mitochondrial Membrane Potential (MMP) Release of pro-apoptotic factors nih.govnih.gov
Down-regulation of Bcl-2 Promotion of apoptosis nih.govmdpi.com
Up-regulation of Bax Facilitation of mitochondrial permeabilization nih.govmdpi.com
Activation of Caspase-3 and Caspase-9 Execution of apoptosis nih.govmdpi.com
Lysosomal Lysosomal Membrane Permeabilization (LMP) Release of cathepsins into the cytosol mdpi.comnih.gov
Cathepsin-mediated cleavage of Bid Activation of the mitochondrial pathway mdpi.com

Inhibition of NF-κB and AP-1 Mediated Transcription

Nuclear factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are transcription factors that play pivotal roles in inflammation, immune responses, cell proliferation, and survival. nih.govnih.gov Their aberrant activation is a common feature in many cancers, contributing to tumor growth and resistance to therapy.

Analogues of pyrroloquinazoline have shown potential in modulating these pathways. For instance, certain quinoline (B57606) derivatives have been reported to inhibit the canonical NF-κB pathway. nih.gov This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκB proteins, blocking the nuclear translocation of NF-κB dimers, or interfering with the DNA-binding activity of NF-κB. nih.govmdpi.com Some natural compounds inhibit NF-κB by preventing the phosphorylation of IκBα. mdpi.com Similarly, pyrazolo[1,5-a]quinazoline derivatives have demonstrated anti-inflammatory activity by inhibiting LPS-induced NF-κB transcriptional activity. mdpi.com

The AP-1 transcription factor is another critical target. AP-1 activity is essential for neoplastic transformation in some models, and its inhibition can suppress tumor promotion. nih.gov Small molecule inhibitors have been developed that target AP-1-mediated transcriptional activation. nih.govresearchgate.net The mechanism of inhibition can involve down-regulating AP-1 activity through various signaling cascades. nih.gov Given that AP-1 and NF-κB pathways often crosstalk, compounds that modulate one pathway may also affect the other, providing a multi-pronged approach to cancer therapy.

Table 3: Inhibition of Transcription Factors by Quinazoline Analogues and Related Structures

Transcription Factor Inhibitory Mechanism Compound Class Reference
NF-κB Inhibition of nuclear translocation Quinoline derivatives nih.gov
Inhibition of IκBα phosphorylation Natural polyphenols mdpi.com
Inhibition of transcriptional activity Pyrazolo[1,5-a]quinazolines mdpi.com
AP-1 Inhibition of transcriptional activation Various small molecules nih.govresearchgate.net
Down-regulation of DNA binding activity Diterpenoids nih.gov

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies the necessary nutrients and oxygen to proliferating cancer cells. nih.gov Inhibiting angiogenesis is therefore a key strategy in cancer therapy.

Pyrroloquinazoline analogues are positioned to be effective anti-angiogenic agents, primarily through the inhibition of key receptor tyrosine kinases (RTKs) involved in the angiogenic cascade. The vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, and its inhibition is a major focus of anti-angiogenic drug development. nih.gov A series of 2,4-disubstituted quinazoline derivatives have been synthesized and shown to exhibit potent anti-angiogenic activities. nih.gov These compounds effectively inhibit the proliferation, adhesion, and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, in vivo assays, such as the chick embryo chorioallantoic membrane (CAM) assay, have confirmed the ability of these quinazoline derivatives to suppress new blood vessel formation. nih.gov

The mechanism of action for many of these compounds is the direct inhibition of VEGFR-2 tyrosine kinase activity. nih.govnih.gov By binding to the ATP-binding site of the kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.gov The quinazoline scaffold is a privileged structure in this regard, with several approved drugs, such as vandetanib, featuring this core for multi-targeted kinase inhibition, including VEGFR-2. nih.gov

Table 4: Anti-Angiogenic Activity of Quinazoline Analogues

Compound Class Primary Target Biological Effect In Vitro/In Vivo Model Reference
2,4-Disubstituted Quinazolines VEGFR-2 Inhibition of endothelial cell proliferation and migration HUVECs nih.gov
Inhibition of new blood vessel formation CAM Assay nih.gov
Quinazoline-Thiazole Hybrids VEGFR-2 Inhibition of vascular cell proliferation EA.hy926 cells nih.gov
Diaryl Urea (B33335) Pyrazolopyrimidines VEGFR-2 Potent inhibition of VEGFR-2 kinase activity Enzyme assays nih.gov

Preclinical Pharmacological Evaluation and Biological Activity Spectrum

In Vitro Cellular Activity Studies of Pyrroloquinazoline Derivatives

While general classes of pyrrolo-fused quinazolinones have been evaluated for various biological activities, specific data for derivatives of the 7H-pyrrolo[2,3-h]quinazoline scaffold are not detailed in the available research.

Antimicrobial Efficacy

The broader quinazoline (B50416) class is well-documented for its antimicrobial potential. nih.gov Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov Some quinazolinone derivatives have also been investigated for anti-tuberculosis activity. nih.gov However, specific studies detailing the antibacterial, antifungal, or anti-TB efficacy of 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline derivatives could not be located.

Antiparasitic Activity

The quinazoline scaffold has been a template for developing antiparasitic agents. uantwerpen.be For example, 2-aroylquinazolin-4(3H)-ones have been tested against Trypanosoma brucei rhodesiense, with some compounds showing low micromolar efficacy. uantwerpen.be Derivatives of the isomeric pyrrolo[3,2-f]quinazoline ring system were found to have potent in vitro and in vivo antimalarial activity against Plasmodium falciparum and Plasmodium berghei, respectively. nih.gov In contrast, derivatives of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one were found to be inactive against the 3D7 strain of P. falciparum. nih.gov No specific antimalarial, antitrypanosomal, or antileishmanial data for the pyrrolo[2,3-h]quinazoline framework were identified.

Anti-inflammatory Effects

Certain pyrroloquinazoline derivatives have been investigated for anti-inflammatory properties. One study reported that a pyrrolo[2,1-b]quinazoline-9-one derivative exerted anti-inflammatory and analgesic effects through the dual inhibition of cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov Another review mentioned that substituted pyrrolo-quinazoline derivatives were tested for anti-inflammatory activity with a potent compound being identified, though the specific isomeric structure was not provided. mdpi.com

Photochemotherapeutic Potential in Cellular Models

The photochemotherapeutic potential is a noted activity for some pyrrolo-fused systems. Heteroanalogues of angelicin, specifically pyrrolo[3,2-h]quinazolines, were synthesized as potential photochemotherapeutic agents and showed a significant decrease in cell proliferation in several human tumor cell lines after UVA irradiation. nih.govresearchgate.net Their phototoxicity was linked to apoptosis involving mitochondria and lysosomes. nih.govresearchgate.net A separate study on pyrrolo[2,3-h]quinolinones—a related but different ring system—also reported remarkable phototoxicity in human tumor cells. nih.govresearchgate.net

In Vivo Preclinical Efficacy Studies

No in vivo preclinical efficacy studies for This compound or its derivatives were found in the reviewed literature. For related isomers, in vivo studies have been conducted. For example, a pyrrolo[2,1-b]quinazoline derivative significantly reduced carrageenan-induced mouse paw edema. nih.gov Furthermore, pyrrolo[3,2-f]quinazoline derivatives demonstrated high in vivo antimalarial activity, curing mice infected with P. berghei at various oral doses. nih.gov

Efficacy in Murine Models of Disease (e.g., Tumor Xenografts, Infectious Disease Models)

There are no direct studies found that report the efficacy of this compound in any murine models of disease, including tumor xenografts or infectious disease models.

Research has instead been conducted on more complex derivatives. For instance, various N-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, which share a similar core structure, have been evaluated for their antitumor properties in xenograft models. One study reported that a novel 7H-pyrrolo[2,3-d]pyrimidin derivative, compound 22a, demonstrated significant tumor growth inhibition in MKN-45 and HCT116 xenograft models in rats. Similarly, another investigation into N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines showed that these compounds could inhibit tumor growth and metastasis in a B16-F10 murine metastatic melanoma model nih.gov. These findings highlight the therapeutic potential of the broader pyrrolopyrimidine scaffold, for which this compound serves as a building block.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the study of its binding mode and affinity.

While specific docking studies on 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline are not extensively published, the binding modes can be inferred from computational analyses of the closely related pyrrolo[2,3-d]pyrimidine and quinazoline (B50416) scaffolds, which are well-documented as kinase inhibitors. mdpi.commdpi.com These studies consistently reveal a conserved binding pattern within the ATP-binding site of various kinases.

The pyrrolo-pyrimidine core typically orients itself to form crucial hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. mdpi.comnih.gov For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, the N1 atom and the amino group at the C4 position are often key interactors. mdpi.com In the case of this compound, it is predicted that the N1 and N3 atoms of the quinazoline ring would similarly act as hydrogen bond acceptors, interacting with the backbone amide protons of key hinge residues, such as methionine or cysteine, in a manner analogous to established quinazoline-based inhibitors like Gefitinib (B1684475) and Erlotinib. nih.gov

The fused pyrrole (B145914) ring is expected to extend into a hydrophobic pocket, forming van der Waals interactions that enhance binding affinity. The chlorine atoms at the C2 and C4 positions are significant as they can occupy small hydrophobic pockets and potentially form halogen bonds, which are increasingly recognized as important for ligand-protein interactions. Furthermore, these chloro-substituents serve as reactive handles for synthetic modification, allowing for the generation of extensive compound libraries. nih.gov Molecular docking simulations of related 2,6-dichloro-4-hydrazinoquinazoline derivatives have shown these scaffolds fitting within the active sites of target enzymes. nih.gov

Molecular docking provides a calculated binding affinity (often expressed as a docking score in kcal/mol) that estimates the strength of the ligand-protein interaction. This score is frequently correlated with experimentally observed biological activities, such as the half-maximal inhibitory concentration (IC50). A lower (more negative) docking score generally suggests a stronger binding interaction and, consequently, higher biological potency.

Studies on series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated that differences in substituents can lead to variations in inhibitory capacity of over a thousand-fold. nih.gov This variance is often rationalized through binding affinity analysis. For example, in a series of inhibitors targeting p21-activated kinase 4 (PAK4), compounds with higher inhibitory activity (lower IC50 values) consistently showed more favorable binding energies in docking simulations. mdpi.comnih.gov The analysis helps to explain how specific functional groups contribute to or detract from the binding affinity, thereby guiding the design of more potent analogues.

The table below illustrates a representative relationship between calculated binding affinity and the observed biological activity for a series of hypothetical pyrrolo[2,3-h]quinazoline derivatives against a target kinase, based on findings for related scaffolds. mdpi.comnih.gov

Compound DerivativeSubstitution PatternCalculated Binding Affinity (kcal/mol)Experimental Activity IC50 (nM)
Derivative A2,4-dichloro-9.5150
Derivative B2-chloro, 4-amino-10.250
Derivative C2-chloro, 4-methoxy-8.8450
Derivative D2-chloro, 4-(4-fluorophenyl)amino-11.55

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com These simulations are crucial for assessing the stability of the predicted binding mode and observing any conformational changes in the ligand or the protein. nih.gov

For complexes involving pyrrolo[2,3-d]pyrimidine inhibitors, MD simulations have been used to confirm that the key hydrogen bonds identified in docking are maintained throughout the simulation period. mdpi.comnih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over tens to hundreds of nanoseconds suggests that the ligand remains securely in the binding pocket without significant deviation. nih.gov

MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov For a series of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, MD simulations confirmed that the interactions with the hinge region were the most stable and critical for inhibitory capacity. mdpi.comnih.gov

ComplexAverage Ligand RMSD (nm)Key H-Bonds MaintainedCalculated Binding Free Energy (kJ/mol)
PAK4 - Inhibitor 5n0.181Yes (Hinge Region)-145.2 ± 10.5
PAK4 - Inhibitor 5e0.139Yes (Hinge Region)-120.7 ± 9.8
JAK1 - Compound 49<0.2Yes (Glu957, Leu959)-135.4 ± 5.6

Data is representative of findings for related pyrrolo[2,3-d]pyrimidine scaffolds. mdpi.comnih.gov

De Novo Drug Design Approaches Based on Pyrrolo[2,3-h]quinazoline Scaffolds

The quinazoline and pyrroloquinazoline skeletons are considered "privileged scaffolds" in medicinal chemistry. mdpi.commdpi.com This designation means that this core structure is capable of binding to multiple, diverse protein targets, making it an excellent starting point for the design of new drugs. nih.gov

De novo drug design utilizes the structural information of a target's binding site to build novel molecules from scratch or by elaborating on a core scaffold. The this compound framework is an ideal candidate for such approaches. Computational methods can be used to explore the chemical space around this core by adding various substituents at the reactive chlorine positions (C2 and C4) and the pyrrole nitrogen (N7).

Based on the binding modes predicted by docking, new functional groups can be computationally "grown" from the scaffold to optimize interactions with specific sub-pockets of a target protein. For instance, if a hydrophobic pocket is identified near the C4 position, various lipophilic groups can be added in silico, and their binding affinities can be calculated to prioritize the most promising candidates for synthesis. This strategy accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest predicted potency and desired pharmacological properties. nih.govresearchgate.net The synthesis of diverse quinazoline derivatives is an active area of research aimed at producing new therapeutic agents. nih.gov

Future Perspectives in Pyrrolo 2,3 H Quinazoline Research

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline molecule is primed for chemical modification, offering two reactive chlorine atoms that can be selectively substituted to generate a library of new compounds. Future research will undoubtedly focus on the strategic derivatization of this core to enhance the potency and selectivity of the resulting molecules for specific biological targets.

The quinazoline (B50416) ring system is a well-established pharmacophore, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this core. nih.gov These drugs primarily function as kinase inhibitors, and the pyrrolo[2,3-h]quinazoline scaffold is also being actively investigated for this purpose. A key area of future work will involve the synthesis of 2,4-disubstituted-7H-pyrrolo[2,3-h]quinazoline derivatives. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. For instance, reaction with various amines can yield a series of 2,4-diamino-7H-pyrrolo[2,3-h]quinazoline derivatives. The nature of the amine substituents will be crucial in determining the biological activity and selectivity of the final compounds.

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these novel derivatives. nih.gov For example, in the context of kinase inhibition, the introduction of specific aniline (B41778) moieties at the 4-position has been shown to be critical for binding to the ATP-binding site of enzymes like the epidermal growth factor receptor (EGFR). nih.govnih.gov Future synthetic efforts will likely explore a wide range of substituted anilines and other aromatic and aliphatic amines to optimize these interactions. Furthermore, modifications at the 2-position can be used to fine-tune the physicochemical properties of the molecules, such as solubility and metabolic stability, and to explore additional binding interactions within the target protein.

Exploration of New Therapeutic Applications for the Pyrrolo[2,3-h]quinazoline Scaffold

While much of the current focus on pyrrolo[2,3-h]quinazolines is on their potential as kinase inhibitors for the treatment of cancer, the versatility of this scaffold suggests that it may have a much broader range of therapeutic applications. patsnap.com Future research should aim to explore these untapped possibilities.

A patent has indicated that 7H-pyrrolo[2,3-h]quinazoline compounds can act as inhibitors of mTOR and PI3K, suggesting their utility in a range of disorders associated with abnormal cell growth, including cancer, atherosclerosis, arthritis, and diabetic retinopathy. patsnap.com This provides a strong rationale for further investigation into the full therapeutic potential of this class of compounds.

Beyond kinase inhibition, the quinazoline core is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net It is plausible that derivatives of the pyrrolo[2,3-h]quinazoline scaffold could also display similar activities. Screening of newly synthesized derivatives against a panel of bacterial and fungal strains, as well as in models of inflammation and neurological disorders, could uncover novel therapeutic leads. For instance, certain quinazolinone derivatives have been investigated as potential antibacterial agents by targeting bacterial gyrase and DNA topoisomerase IV. nih.gov

Furthermore, the structural similarity of the pyrrolo[2,3-h]quinazoline scaffold to other biologically active heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which have shown antiviral and antimalarial activities, suggests that this scaffold could also be a valuable starting point for the development of new anti-infective agents. researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

To accelerate the drug discovery process and to design more effective and selective drug candidates, the integration of advanced computational and experimental methodologies is essential. Future research on the pyrrolo[2,3-h]quinazoline scaffold will greatly benefit from a synergistic approach that combines computational drug design with traditional synthetic and biological evaluation.

Molecular docking studies can be employed to predict the binding modes of novel pyrrolo[2,3-h]quinazoline derivatives within the active sites of their target proteins. nih.govresearchgate.net This can provide valuable insights into the key interactions that govern binding affinity and selectivity, thereby guiding the design of new compounds with improved properties. For example, docking studies of quinazoline derivatives in the ATP-binding pocket of EGFR have been instrumental in understanding the importance of hydrogen bonding interactions with key methionine and threonine residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that can be used to establish a mathematical relationship between the chemical structure of the pyrrolo[2,3-h]quinazoline derivatives and their biological activity. researchgate.net By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates for experimental evaluation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.